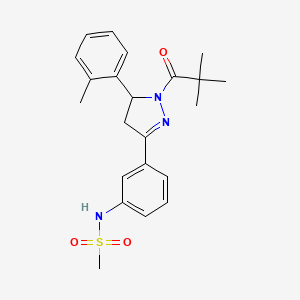

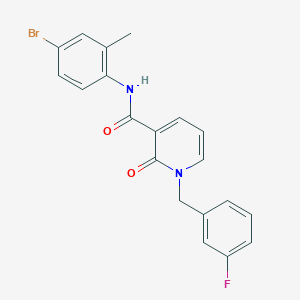

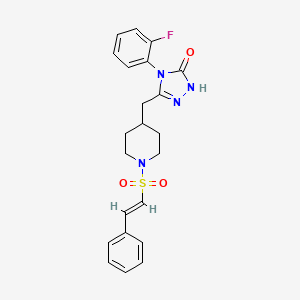

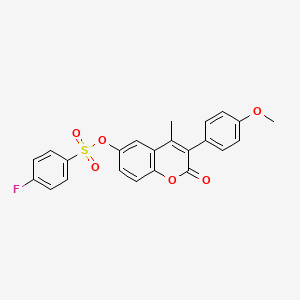

![molecular formula C23H21ClF3N3O2 B2526531 4-[4-(4-氯苯基)哌嗪-1-基]-6-(三氟甲基)喹啉-3-羧酸乙酯 CAS No. 338748-33-7](/img/structure/B2526531.png)

4-[4-(4-氯苯基)哌嗪-1-基]-6-(三氟甲基)喹啉-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazine derivatives, such as the one you’re interested in, are widely employed in drugs and show a wide range of biological and pharmaceutical activity . They have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of piperazine derivatives includes methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is usually confirmed by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Chemical Reactions Analysis

The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are usually determined by techniques like FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .

科学研究应用

抗菌和抗真菌评估

合成了一系列与4-[4-(4-氯苯基)哌嗪-1-基]-6-(三氟甲基)喹啉-3-羧酸乙酯结构类似的喹啉衍生物,并评估了它们的抗菌和抗真菌活性。初步的体外研究表明,一些化合物对包括白色念珠菌和新隐球菌在内的多种病原体表现出有希望的抗菌活性 (Srinivasan 等,2010)。

合成和抗菌研究

制备了另一系列与4-[4-(4-氯苯基)哌嗪-1-基]-6-(三氟甲基)喹啉-3-羧酸乙酯在结构上相关的喹啉衍生物,并评估了它们对包括革兰氏阳性菌和革兰氏阴性菌在内的各种菌株以及白色念珠菌等真菌的抗菌活性。研究重点介绍了这些化合物的抗菌潜力 (Patel 等,2007)。

哌嗪取代喹啉的合成

该研究开发了一系列哌嗪取代喹啉,类似于4-[4-(4-氯苯基)哌嗪-1-基]-6-(三氟甲基)喹啉-3-羧酸乙酯,重点介绍了这些化合物在包括药学化学在内的各个领域的方法和潜在应用 (Fathalla 和 Pazdera,2017)。

作用机制

Target of Action

The primary target of Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function .

Biochemical Pathways

Dopamine plays a significant role in the brain’s reward system, and alterations in dopamine signaling are implicated in a number of neurological disorders, including Parkinson’s disease and schizophrenia .

Pharmacokinetics

The compound is soluble in dmso , which could potentially influence its bioavailability.

Result of Action

As a ligand for the d4 dopamine receptor, it likely influences neuronal signaling and could have effects on behavior and cognition, given the role of dopamine in these processes .

未来方向

属性

IUPAC Name |

ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClF3N3O2/c1-2-32-22(31)19-14-28-20-8-3-15(23(25,26)27)13-18(20)21(19)30-11-9-29(10-12-30)17-6-4-16(24)5-7-17/h3-8,13-14H,2,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNBDTCGIFOIAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N3CCN(CC3)C4=CC=C(C=C4)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2526451.png)

![3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526453.png)

![(2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2526454.png)

![(5-Bromofuran-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2526457.png)

![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2526461.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2526462.png)

![ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B2526465.png)

![2-[3-Benzyl-2,6-dioxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetic acid](/img/structure/B2526466.png)

![N-(4-ethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2526471.png)